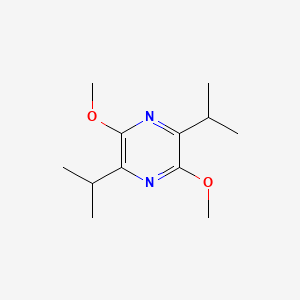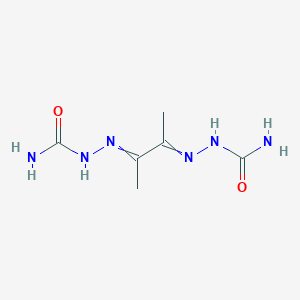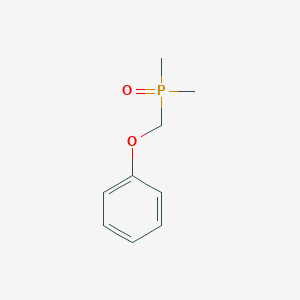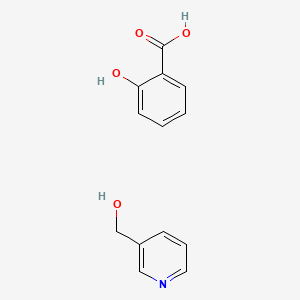
Zinc, bis(2,2-dimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis(2,2-dimethylpropyl)-: is a chemical compound with the molecular formula C10H22Zn It is a zinc complex where the zinc atom is coordinated by two 2,2-dimethylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2,2-dimethylpropyl)- typically involves the reaction of zinc chloride with 2,2-dimethylpropyl magnesium bromide in an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ZnCl2+2(CH3)3CCH2MgBr→Zn[(CH3)3CCH2]2+2MgBrCl
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2,2-dimethylpropyl)- may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc, bis(2,2-dimethylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic by-products.
Substitution: It can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other ligands.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions.
Complexation: Ligands such as phosphines, amines, and other donor molecules are used to form complexes.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New zinc complexes with different ligands.
Complexation: Various zinc-ligand complexes.
Applications De Recherche Scientifique
Chemistry: Zinc, bis(2,2-dimethylpropyl)- is used as a precursor in the synthesis of other zinc-containing compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in zinc metabolism and its effects on biological systems.
Medicine: There is ongoing research into the potential therapeutic applications of zinc complexes, including their use as antimicrobial agents and in cancer treatment.
Industry: In the industrial sector, Zinc, bis(2,2-dimethylpropyl)- is used in the production of specialized materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which Zinc, bis(2,2-dimethylpropyl)- exerts its effects involves the coordination of zinc with target molecules. Zinc acts as a Lewis acid, facilitating various chemical reactions. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
- Zinc, bis(2,2-dimethylbutyl)-
- Zinc, bis(2,2-dimethylpentyl)-
- Zinc, bis(2,2-dimethylhexyl)-
Comparison: Zinc, bis(2,2-dimethylpropyl)- is unique due to the specific steric and electronic effects imparted by the 2,2-dimethylpropyl groups. Compared to similar compounds with longer alkyl chains, it may exhibit different reactivity and stability profiles, making it suitable for specific applications.
Propriétés
Numéro CAS |
54773-23-8 |
|---|---|
Formule moléculaire |
C10H22Zn |
Poids moléculaire |
207.7 g/mol |
Nom IUPAC |
zinc;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
Clé InChI |
ONYPPVBKLADTTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)





![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)






